(1Z)-1-(3-bromophenyl)ethanone oxime
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Overview
Description
(1Z)-1-(3-bromophenyl)ethanone oxime: is an organic compound with the molecular formula C8H8BrNO. It is a derivative of ethanone oxime, where the ethanone moiety is substituted with a 3-bromophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(3-bromophenyl)ethanone oxime typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1Z)-1-(3-bromophenyl)ethanone oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl ethanone oximes.
Scientific Research Applications
Chemistry: (1Z)-1-(3-bromophenyl)ethanone oxime is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-bromophenyl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The bromophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- (1Z)-1-(4-bromophenyl)ethanone oxime
- (1Z)-1-(2-bromophenyl)ethanone oxime
- (1Z)-1-(3-chlorophenyl)ethanone oxime
Comparison:
- (1Z)-1-(3-bromophenyl)ethanone oxime is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with biological targets.
- Compounds with different halogen substitutions (e.g., chlorine instead of bromine) exhibit variations in their chemical and biological properties, making this compound distinct in its applications and effectiveness.
Properties
IUPAC Name |
(NZ)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQLTCSWQPJIV-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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